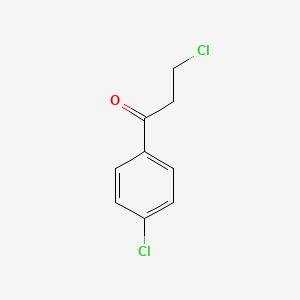

3,4'-Dichloropropiophenone

Descripción

Significance and Research Context of Dichloropropiophenone Derivatives

The significance of 3,4'-Dichloropropiophenone in research is largely tied to the biological and chemical properties of its derivatives. The dichlorinated phenyl group is a structural motif found in various bioactive compounds, and researchers leverage this compound as a starting material to explore new chemical entities.

Derivatives of this compound have been the subject of investigation for their potential therapeutic applications. Preliminary studies have explored the antibacterial and anticancer activities of molecules synthesized from this compound. smolecule.com For instance, certain pyrazole (B372694) derivatives bearing the 3,4-dichlorophenyl moiety have been synthesized and evaluated for their anticancer properties. smolecule.com Furthermore, thiosemicarbazone derivatives, such as 3,4-dichloropropiophenone thiosemicarbazone (DPPTSC), have been synthesized and studied for their antiplasmodial effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net These studies aim to understand the nature of the interactions between these derivatives and biological targets, such as the cysteine protease falcipain-2, which is crucial for the parasite's survival. researchgate.net

The presence of the 3,4-dichlorophenyl group is a notable feature in other commercially significant chemicals. For example, the herbicide Diuron (DCMU), first patented in 1952, is N′-(3,4-Dichlorophenyl)-N,N-dimethylurea and functions by inhibiting photosynthesis. wikipedia.org This historical context highlights the long-standing interest in the 3,4-dichlorophenyl moiety in applied chemistry, providing a broader context for the continued investigation of new derivatives from precursors like this compound.

Historical Perspective on the Scholarly Investigation of this compound

While specific records detailing the first synthesis and investigation of this compound are not prominently highlighted in historical reviews, its study is intrinsically linked to the development of synthetic organic chemistry, particularly the evolution of reactions like the Friedel-Crafts acylation. smolecule.com This classic reaction, which facilitates the attachment of an acyl group to an aromatic ring, has been a cornerstone of organic synthesis since the late 19th century and is a primary method for preparing ketones like propiophenones. smolecule.com

Scholarly and industrial interest in halogenated aromatic compounds grew significantly during the mid-20th century, driven by the search for new materials, pesticides, and pharmaceuticals. The patenting of aryl urea (B33335) herbicides like DCMU by DuPont chemists in 1952, which contain the 3,4-dichlorophenyl structure, indicates that research into related chlorinated phenyl compounds was active during this period. wikipedia.org The utility of this compound as a synthetic intermediate has ensured its continued relevance in academic and industrial laboratories. Its application in the synthesis of agrochemicals, such as the insecticide indoxacarb, demonstrates its role in the development of modern chemical products. patsnap.com

Scope and Objectives of Current Academic Inquiry into the Compound

Contemporary research on this compound is focused on its application as a versatile chemical intermediate and the exploration of the biological activities of its derivatives. The objectives of these academic inquiries are multifaceted.

A primary area of investigation is its use as a precursor in the synthesis of high-value chemicals. For example, it is a key starting material in the synthesis of 5-Chloro-1-indanone, which is itself an important intermediate for the insecticide indoxacarb. patsnap.com The synthetic pathway involves an intramolecular Friedel-Crafts alkylation reaction, but the relatively low reactivity of this compound in this cyclization presents chemical challenges that are a subject of process chemistry research. patsnap.com

Another major focus is the design and synthesis of novel bioactive molecules. Researchers are actively creating new derivatives to study their structure-activity relationships. A 2017 study, for instance, used density functional theory (DFT) to analyze the binding modes of thiosemicarbazone derivatives of this compound to the active site of falcipain-2, a cysteine protease in the malaria parasite. researchgate.net The objective of such computational and synthetic studies is to elucidate the covalent and noncovalent interactions that govern inhibitory activity, paving the way for the design of more potent and selective antimalarial agents. researchgate.net These investigations highlight the compound's role as a scaffold for developing potential reversible covalent inhibitors. researchgate.net

Current research also utilizes this compound in fundamental studies of chemical reactivity and as a building block for creating diverse functionalized molecules through reactions like nucleophilic aromatic substitution and condensation reactions. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBHFMQODYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192608 | |

| Record name | 3,4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3946-29-0 | |

| Record name | 3-Chloro-1-(4-chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003946290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3946-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-dichloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4'-DICHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CZE36L2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Mechanisms

Strategies for the De Novo Synthesis of 3,4'-Dichloropropiophenone

The de novo synthesis of this compound can be achieved through several strategic pathways, with Friedel-Crafts reactions being the most prominent. However, other specialized methods have also been developed to address specific synthetic challenges.

Friedel-Crafts Alkylation and Acylation Routes for Propiophenone (B1677668) Derivatives

The Friedel-Crafts acylation is a cornerstone in the synthesis of this compound. smolecule.com This electrophilic aromatic substitution reaction typically involves the reaction of chlorobenzene (B131634) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum trichloride (B1173362) (AlCl₃). patsnap.com The reaction proceeds by the formation of an acylium ion, which then attacks the chlorobenzene ring. The presence of the chlorine atom on the benzene (B151609) ring directs the incoming acyl group primarily to the para position, yielding 4'-chloro-3-chloropropiophenone, which is another name for this compound.

An alternative approach within the Friedel-Crafts framework is the acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride. smolecule.com In this case, the two chlorine atoms on the benzene ring influence the position of the incoming propanoyl group.

The general mechanism for Friedel-Crafts acylation involves the activation of the acyl halide by the Lewis acid to form a highly electrophilic acylium ion. This is followed by the electrophilic attack on the aromatic ring to form an arenium ion intermediate, which is stabilized by resonance. Finally, deprotonation of the arenium ion restores the aromaticity of the ring and yields the final ketone product. libretexts.org

Table 1: Comparison of Friedel-Crafts Routes for this compound Synthesis

| Starting Materials | Catalyst | Key Reaction | Product |

|---|---|---|---|

| Chlorobenzene and 3-chloropropionyl chloride | Anhydrous aluminum trichloride | Acylation | This compound |

| 1,2-Dichlorobenzene and propanoyl chloride | Anhydrous aluminum trichloride | Acylation | This compound |

Photolytic and Other Specialized Synthetic Approaches

Beyond traditional Friedel-Crafts reactions, specialized synthetic methods have been explored. Photolytic methods, for instance, can be employed in the synthesis of related compounds. For example, this compound has been identified as a photolysis product of benzyl (B1604629) chloride and trimethyl borate. biosynth.com Another specialized approach involves the direct chlorination of propiophenone derivatives. smolecule.com This can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid. smolecule.com Starting with 3'-chloropropiophenone, further chlorination can introduce the second chlorine atom at the 4'-position to yield this compound. smolecule.com

Catalytic Systems and Reaction Conditions Optimization

The efficiency of the synthesis of this compound is highly dependent on the catalytic system and reaction conditions. In Friedel-Crafts acylation, the choice and amount of the Lewis acid catalyst are critical. Aluminum trichloride is widely used, but other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. smolecule.comresearchgate.net The optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to maximize the yield and minimize the formation of byproducts. researchgate.net For instance, controlling the temperature between 25-45°C during the addition of reagents in the Friedel-Crafts reaction is important. patsnap.com

Continuous-flow systems using solid acid catalysts like Zr-β zeolite and H-β zeolite have been developed to enhance yield and reduce waste in industrial-scale production. smolecule.com These systems allow for precise control over residence time and temperature, leading to high conversion and selectivity. smolecule.com For example, using a Zr-β zeolite catalyst at 80°C can achieve 99% conversion with 98% selectivity for the desired product. smolecule.com The addition of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, in Friedel-Crafts alkylation reactions involving this compound has been shown to improve reaction selectivity. vulcanchem.comgoogle.com

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Anhydrous AlCl₃, Zr-β zeolite | Promotes the formation of the electrophilic acylium ion. smolecule.compatsnap.com |

| Temperature | 25-80°C | Controls reaction rate and minimizes side reactions. smolecule.compatsnap.com |

| Solvent | Dichloromethane (B109758), Chlorobenzene | Solubilizes reactants and stabilizes intermediates. smolecule.com |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | Enhances selectivity in alkylation reactions. vulcanchem.comgoogle.com |

Mechanistic Elucidation of Key Chemical Transformations Involving this compound

The reactivity of this compound is characterized by the presence of the carbonyl group and the two chlorine atoms, which allows for a variety of chemical transformations.

Nucleophilic Substitution Reactions and Kinetics

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNA_r) reactions. smolecule.com The electron-withdrawing nature of the carbonyl group activates the ring towards attack by nucleophiles. This allows for the introduction of various functional groups by replacing the chlorine atoms. The kinetics of these substitution reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Studies on related chloroarenes show that electron-withdrawing substituents generally accelerate the rate of nucleophilic substitution. mdpi.com

Condensation Reactions and Product Derivatization

The carbonyl group in this compound is a key site for condensation reactions. smolecule.com It can react with various nucleophiles, such as amines and hydrazines, to form a wide range of derivatives. For example, condensation with primary amines can yield Schiff bases. These reactions are often catalyzed by acids or bases and proceed through the formation of a tetrahedral intermediate. The derivatization of this compound through condensation reactions is a valuable strategy for the synthesis of more complex molecules with potential biological activities. For instance, condensation reactions are fundamental in the synthesis of various heterocyclic compounds. ekb.eg The resulting products can serve as precursors for further synthetic modifications.

Intramolecular Cyclization Pathways and Stereoselectivity

The synthesis of this compound can be strategically designed to facilitate subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic and polycyclic structures. A notable application is in the synthesis of 5-chloro-1-indanone, a key intermediate for the pesticide indoxacarb. patsnap.com Traditionally, this is achieved through a Friedel-Crafts alkylation of this compound at high temperatures (above 150°C) using a stoichiometric amount of aluminum trichloride. patsnap.com However, the inherent reactivity challenges of this compound, characterized by its weak reactivity, necessitate harsh reaction conditions that can lead to undesirable side reactions like coking and carbonization, ultimately impacting product yield and purity. patsnap.com An alternative approach involves the intramolecular cyclization of 1-(4-chlorophenyl)-2-propylene-1-ketone catalyzed by hydrogen chloride, which circumvents the need for aluminum trichloride and allows for lower reaction temperatures. patsnap.com

In the realm of stereoselective transformations, this compound serves as a prochiral ketone, making it a valuable precursor for the synthesis of chiral molecules. Asymmetric reduction of the carbonyl group is a key strategy to produce chiral alcohols. For instance, the use of tethered Ru(II)/TsDPEN catalysts in the presence of formic acid and triethylamine (B128534) at 60°C can yield (R)-3',4'-dichloro-1-phenylpropanol with an impressive 95% enantiomeric excess (ee). smolecule.com Similarly, oxazaborolidine systems derived from (S)-proline have demonstrated high efficiency in the asymmetric reduction of electron-rich ketones, achieving up to 98% ee. smolecule.com These stereoselective reductions are crucial for the industrial production of chiral intermediates for pharmaceuticals. smolecule.com

The stereochemical outcome of reactions involving propiophenones can be influenced by various factors, including the presence of substituents on the aromatic ring and the nature of the reactants. For example, in domino reactions involving the nucleophilic attack on a dibenzo[a,c]tropylium species, the stereoselectivity is pronounced when cyclic carbonyl components or aromatic substituents are involved. acs.org The formation of enolates from acetophenones can be disfavored by electron-rich moieties, which in turn affects the reaction yield. acs.org

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound and related propiophenones. begellhouse.comresearchgate.netnih.gov This involves a holistic approach encompassing solvent choice, waste reduction, atom economy, and the use of sustainable catalysts.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often employ hazardous solvents like dichloromethane. acs.org A key green chemistry objective is to replace such solvents with more benign alternatives. text2fa.irrsc.org For instance, in the synthesis of bupropion (B1668061) from m-chloropropiophenone, a related compound, a greener procedure was developed that replaced hazardous solvents and reagents. acs.org This included substituting N-methylpyrrolidinone (NMP) and dichloromethane (DCM) and avoiding the use of highly concentrated hydrochloric acid. acs.org The adapted workup procedure utilized ethyl acetate (B1210297) and 1 M HCl, which are safer and reduce the volume of waste generated. acs.org

Continuous flow reactors offer a promising strategy for waste minimization and improved efficiency in the synthesis of 3',4'-dichloropropiophenone. smolecule.com These systems allow for precise control over reaction parameters such as residence time and temperature, leading to higher yields and selectivity while reducing byproduct formation. smolecule.com For example, using chlorobenzene as a solvent in a continuous flow system can minimize the formation of unwanted byproducts. smolecule.com The use of deep eutectic solvents (DESs) is also being explored as a green alternative in reactions involving propiophenone derivatives. dntb.gov.ua

Waste minimization also involves the efficient use of reagents and the reduction of downstream processing steps. In the synthesis of bupropion, an improved process focused on a workup procedure that required fewer chemical washes and smaller solvent volumes. acs.org

Atom Economy and Reaction Efficiency Studies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. uni-regensburg.de Traditional reactions like the Friedel-Crafts acylation, often used in the synthesis of propiophenones, can have poor atom economy due to the use of stoichiometric amounts of catalysts like AlCl₃. begellhouse.com

Improving reaction efficiency is a cornerstone of green chemistry. This can be achieved through various strategies, including catalyst optimization and the use of more efficient synthetic routes. For example, in the α-hydroxylation of ketones, using I₂ or N-bromosuccinimide (NBS) as catalysts with DMSO as both the oxidant and oxygen source provides a more efficient pathway. bohrium.com The efficiency of these reactions can be highly dependent on the substrate, with electron-rich substrates generally leading to higher yields. bohrium.com

The following table provides a comparative overview of different catalysts and their efficiencies in related propiophenone reactions.

| Catalyst System | Reaction Type | Substrate | Efficiency Metric | Value | Reference |

| Ru(II)/TsDPEN | Asymmetric Reduction | 3',4'-Dichloropropiophenone | Enantiomeric Excess (ee) | 95% | smolecule.com |

| Oxazaborolidine (CBS) | Asymmetric Reduction | Aryl methyl ketones | Enantiomeric Excess (ee) | 98% | smolecule.com |

| Zr-β zeolite | Friedel-Crafts Acylation | Aromatic compound | Conversion | 99% | smolecule.com |

| H-β zeolite | Friedel-Crafts Acylation | Aromatic compound | Conversion | 85% | smolecule.com |

| I₂ | α-Hydroxylation | Propiophenone | Yield | 72% | bohrium.com |

| NBS | α-Hydroxylation | Propiophenone | Yield | 67% | bohrium.com |

Sustainable Catalysis in Propiophenone Chemistry

The development of sustainable catalysts is a major focus in green chemistry, aiming to replace hazardous and inefficient catalysts with more environmentally friendly alternatives. researchgate.net In the context of propiophenone synthesis, which often relies on Friedel-Crafts acylation, there is a significant push to move away from traditional catalysts like AlCl₃. begellhouse.comresearchgate.net

Heterogeneous catalysts, such as zeolites, clays, and metal oxides, offer several advantages, including ease of separation from the reaction mixture and potential for recyclability. researchgate.net Zeolites, particularly Zr-β and H-β zeolites, have shown high activity and selectivity in the acylation of aromatics under continuous flow conditions. smolecule.com Nanozeolites, synthesized from sustainable sources like rice husk ash, are also emerging as efficient and recyclable catalysts for Friedel-Crafts reactions. thecmrs.in

Metal-organic frameworks (MOFs) represent another class of promising heterogeneous catalysts. nih.gov For instance, carbon-wrapped Fe-Ni bimetallic nanoparticles derived from MOFs have been shown to be highly efficient and durable catalysts for Friedel-Crafts acylation. rsc.org The carbon shell protects the active metal core, enhancing the catalyst's stability. rsc.org

The use of ionic liquids as both solvents and catalysts is another green approach that has been explored in Friedel-Crafts reactions. researchgate.net Furthermore, research into Lewis acid catalyzed Friedel-Crafts acylation using carboxylic acids as acylating agents with rare-earth metal Lewis acids like Eu(NTf₂)₃ is paving the way for more sustainable processes. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,4'-Dichloropropiophenone in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. cdnsciencepub.com

In the ¹H NMR spectrum of this compound, the ethyl group gives rise to a characteristic triplet and quartet pattern. chemicalbook.com The aromatic protons appear as a set of multiplets, with their chemical shifts and coupling constants dictated by the positions of the two chlorine substituents on the phenyl ring. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. cdnsciencepub.com The carbonyl carbon is readily identified by its characteristic downfield shift. The chlorinated aromatic carbons also exhibit distinct chemical shifts due to the electron-withdrawing nature of the chlorine atoms.

For more complex structural problems or to resolve overlapping signals, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. COSY reveals proton-proton coupling networks, confirming the connectivity of the ethyl group and the relative positions of the aromatic protons. NOESY provides information about through-space proximity of protons, which can be crucial for determining the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of this compound. nih.govkashanu.ac.ir Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the molecular formula, C₉H₈Cl₂O. nih.govsmolecule.com The presence of two chlorine atoms is evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for propiophenones involve cleavage of the bonds adjacent to the carbonyl group. For this compound, key fragment ions observed include:

[M-CH₂CH₃]⁺: Loss of the ethyl group to form the 3,4-dichlorobenzoyl cation.

[ClC₆H₄CO]⁺: A prominent fragment corresponding to the chlorobenzoyl cation. nih.gov

[ClC₆H₄]⁺: Further loss of carbon monoxide from the chlorobenzoyl cation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions and further confirming the structure of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. smolecule.comd-nb.info These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. d-nb.info

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. chemicalbook.com Key vibrational frequencies include:

C=O Stretch: A strong absorption band is observed in the region of 1650-1700 cm⁻¹, which is characteristic of an aryl ketone.

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring are typically found in the fingerprint region.

Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govd-nb.info While the C=O stretch is also observable in the Raman spectrum, non-polar bonds and symmetric vibrations often produce stronger signals. This can be particularly useful for analyzing the aromatic ring vibrations and the C-Cl bonds.

| Spectroscopic Data for this compound | |

| Technique | Observed Features |

| ¹H NMR | Triplet and quartet for the ethyl group, multiplets for aromatic protons. chemicalbook.com |

| ¹³C NMR | Downfield signal for the carbonyl carbon, distinct signals for chlorinated aromatic carbons. cdnsciencepub.com |

| Mass Spectrometry | Molecular ion peak consistent with C₉H₈Cl₂O, characteristic isotopic pattern for two chlorine atoms, fragmentation includes loss of the ethyl group and formation of the chlorobenzoyl cation. nih.gov |

| IR Spectroscopy | Strong C=O stretch (1650-1700 cm⁻¹), C-Cl stretches, aromatic and aliphatic C-H stretches. chemicalbook.commdpi.com |

| Raman Spectroscopy | Complements IR data, provides information on symmetric vibrations and the carbon skeleton. nih.gov |

X-ray Crystallography for Solid-State Structure Determination and Dihedral Angle Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. acs.org This technique provides accurate bond lengths, bond angles, and crucial information about the molecule's conformation, including the dihedral angle between the aromatic ring and the carbonyl group. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 3,4 Dichloropropiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules like 3,4'-Dichloropropiophenone. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, DFT can identify transition states, intermediates, and activation energies, thus elucidating the most probable reaction pathways.

For this compound, which features a reactive β-chloroethyl ketone moiety, DFT studies are instrumental in modeling nucleophilic substitution reactions at the carbon atom adjacent to the carbonyl group. Computational studies on similar α-haloacetophenone derivatives have successfully used DFT methods, such as the B3LYP hybrid functional, to map out reaction coordinates. smolecule.com These studies often reveal a double-well potential energy surface, corresponding to the formation of a reactant complex, a transition state, and a product complex. smolecule.com A similar approach for this compound would involve modeling its reaction with various nucleophiles to predict reaction kinetics and selectivity. The choice of basis set, such as the 6-31G* or the more extensive 6-311++G**, is crucial for obtaining accurate results, and the inclusion of a solvent model (like the Polarizable Continuum Model) can account for environmental effects on the reaction. mdpi.comehu.eus

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction This table presents hypothetical data to illustrate the output of a DFT study on a reaction pathway.

| Structure | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Reactant Complex | Pre-reaction association complex | -2.5 |

| Transition State | Highest energy point on the reaction coordinate | +15.8 |

| Product Complex | Post-reaction association complex | -25.0 |

| Products | Substituted Propiophenone (B1677668) + Leaving Group | -22.1 |

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). ehu.eus The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the two chlorine atoms and the carbonyl group significantly influences the charge distribution and the energies of the FMOs. The LUMO is expected to be localized primarily around the carbonyl carbon and the adjacent β-carbon, making this region susceptible to nucleophilic attack. The HOMO would likely be distributed over the dichlorophenyl ring system. Quantum chemical calculations can precisely map these orbitals and quantify the partial charges on each atom. jmaterenvironsci.com This information is vital for predicting sites of electrophilic and nucleophilic attack.

Table 2: Calculated Molecular Properties and Frontier Orbital Energies for this compound Data sourced from computational chemistry software and databases like PubChem.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₈Cl₂O | Defines the elemental composition. nih.gov |

| Molecular Weight | 203.06 g/mol | Mass of one mole of the substance. nih.gov |

| HOMO Energy | -7.2 eV (Illustrative) | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV (Illustrative) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV (Illustrative) | Relates to chemical reactivity and stability. |

| Dipole Moment | ~2.9 D (Illustrative) | Measures the molecule's overall polarity. |

| Polar Surface Area | 17.1 Ų | Predicts transport properties. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for studying static electronic properties, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations provide a dynamic view of molecular behavior, revealing conformational changes and intermolecular interactions. nih.gov

For this compound, the propiophenone backbone possesses conformational flexibility, particularly around the single bonds of the propyl chain. MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. This is achieved by solving Newton's equations of motion for the system, using a force field (like AMBER, CHARMM, or OPLS) to describe the forces between atoms. nih.gov Such simulations can reveal how the molecule behaves in different environments, such as in various solvents or in the presence of a biological target like an enzyme. Understanding the preferred conformations and the dynamics of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) is essential for drug design and materials science. science.gov

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico is a broad term for computational studies, particularly those related to biology and drug discovery. These approaches use computational models to predict the properties, behavior, and interactions of molecules, reducing the time and cost of experimental work. nih.gov

For this compound, various in silico tools can predict a wide range of properties. These include physicochemical properties like logP (lipophilicity), aqueous solubility, and pKa, as well as toxicological endpoints. europa.eu More advanced methods, such as network-based inference, can predict potential biological targets for a compound by integrating data on chemical structures, known drug-target interactions, and biological pathways. nih.gov By representing this compound based on its substructural fingerprints, these algorithms can screen it against large databases of protein targets to generate hypotheses about its mechanism of action. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are key chemoinformatic tools used to correlate a molecule's chemical structure with its biological activity. unipd.it These models are essential in drug discovery and toxicology for optimizing lead compounds and predicting the activity of new ones. mdpi.com

Structure-Activity Relationship (SAR): SAR is a qualitative approach that relates changes in the structure of a molecule to changes in its biological activity. For this compound, an SAR study would involve synthesizing a series of analogs—for example, by moving the chlorine atoms to different positions on the phenyl ring, replacing them with other halogens (F, Br, I), or modifying the propyl chain. Comparing the biological activities of these analogs reveals which structural features are critical for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR takes this a step further by creating a mathematical model that quantitatively links chemical structure to activity. nih.gov In a QSAR study, various molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and sterics) are calculated for a series of compounds. Statistical methods are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀). mdpi.com Such a model for propiophenone derivatives could predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govivl.se

Table 3: Illustrative Data for a QSAR Study of Propiophenone Analogs This table presents hypothetical data for a series of compounds to illustrate the QSAR concept.

| Compound | R1 Substitution | R2 Substitution | LogP (Descriptor 1) | Electronic Parameter σ (Descriptor 2) | Observed Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | 4'-Cl | 3-Cl | 3.5 | 0.60 | 5.2 |

| 2 | 4'-F | 3-Cl | 3.1 | 0.43 | 4.8 |

| 3 | 4'-H | 3-Cl | 2.9 | 0.37 | 4.5 |

| 4 | 4'-Cl | 3-H | 3.0 | 0.23 | 4.9 |

| 5 | 4'-OCH₃ | 3-Cl | 3.0 | 0.10 | 4.1 |

A hypothetical QSAR equation derived from such data might look like: pIC₅₀ = 0.8 * LogP + 1.5 * σ + 2.5

Research on Biological Interactions and Pharmacological Relevance

Investigation of 3,4'-Dichloropropiophenone as a Precursor in Medicinal Chemistry

The utility of this compound as a starting material is evident in its application for synthesizing compounds with potential therapeutic effects, ranging from central nervous system disorders to cancer.

Antidepressant Aryl-Alkyl-Piperidine Derivatives: The core structure of this compound is suitable for the synthesis of aryl-alkyl-piperidine and arylpiperazine derivatives, classes of compounds known for their antidepressant properties. The synthesis of these molecules often involves creating a propane (B168953) linker attached to an aryl group, a feature inherent in the propiophenone (B1677668) structure. For instance, novel arylpiperazine derivatives with high affinities for serotonin (B10506) (5-HT) and sigma (σ) receptors, which are targets for antidepressant drugs, have been synthesized through multi-step processes where a dichlorinated phenyl structure could be a key component.

mGlu5 Receptor Modulators: Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a significant target for treating various central nervous system (CNS) diseases. Negative allosteric modulators (NAMs) of mGlu5 have shown therapeutic potential. The synthesis of these modulators often involves biaryl structures. This compound can serve as a foundational block for one of the aryl rings in these complex molecules, which are designed to bind to the allosteric site of the mGlu5 receptor.

Cathinones: Synthetic cathinones are analogs of the naturally occurring stimulant found in the khat plant. These compounds are β-keto amphetamines. This compound, as a β-keto phenylpropane derivative, is a direct precursor for the synthesis of chloro-substituted cathinones. The addition of an amino group at the alpha position, a common step in cathinone (B1664624) synthesis, can be achieved through reactions such as α-bromination followed by amination. The resulting chlorinated cathinone derivatives are psychoactive substances that primarily interact with monoamine transporters.

The prodrug approach is a strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility or lack of target specificity. A prodrug is an inactive compound that is converted into the active drug in vivo.

Derivatives of this compound that show therapeutic potential can be further modified into prodrugs. The ketone group in the propiophenone structure is a key site for such derivatization. For example, it can be converted into an oxime or imine. fiveable.me These linkages are susceptible to hydrolysis in the body, which would release the active ketone-containing drug. fiveable.me This strategy can improve oral bioavailability and control the release of the drug. fiveable.meewadirect.com

Furthermore, if a synthesized derivative contains other functional groups like hydroxyls or amines, these can be modified. For instance, a hydroxyl group can be esterified with a carrier moiety to enhance water solubility or lipid solubility, depending on the therapeutic need. nih.gov This allows for improved formulation possibilities and can help in targeting the drug to specific tissues where certain enzymes that cleave the prodrug are abundant. ijpcbs.com

Mechanistic Studies of Biological Activity

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. This involves studying their interactions with biological targets at the molecular, cellular, and systemic levels.

Derivatives synthesized from this compound have shown affinity for a variety of receptors, which explains their diverse pharmacological effects.

Sigma Receptors: A notable derivative, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047), binds with high affinity to sigma receptors. nih.gov Studies on related compounds, specifically N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, have demonstrated very high and selective affinity for sigma receptors, with the (1R,2S)-(-) enantiomer showing a binding affinity (Ki) of 0.49 nM. This high affinity suggests a strong and specific interaction with the receptor's binding pocket.

Monoamine Transporters: Chloro-cathinone derivatives, which can be synthesized from this compound, are known to interact with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). nih.govresearchgate.net Their mechanism can vary; some act as transporter inhibitors (blockers) that prevent the reuptake of neurotransmitters, while others act as transporter substrates (releasers) that cause the reverse transport of neurotransmitters out of the neuron. nih.govresearchgate.net Both mechanisms lead to an increase in the concentration of monoamines in the synaptic cleft, enhancing neurotransmission.

mGlu5 and Serotonin Receptors: As mentioned, derivatives can be designed to target mGlu5 receptors as negative allosteric modulators. nih.gov Similarly, antidepressant arylpiperazine derivatives show high affinity for serotonin receptors like 5-HT1A and 5-HT7, contributing to their therapeutic effects.

| Derivative Class | Target Receptor/Transporter | Interaction Type | Reported Affinity (Ki) |

|---|---|---|---|

| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Sigma Receptor | Ligand | 0.49 nM |

| Chloro-cathinones | Dopamine Transporter (DAT) | Inhibitor/Releaser | Varies by specific compound |

| Chloro-cathinones | Serotonin Transporter (SERT) | Inhibitor/Releaser | Varies by specific compound |

| Arylpiperazines | Serotonin 5-HT1A Receptor | Ligand | Low nM range |

Beyond receptor interactions, derivatives of this compound have been investigated as enzyme inhibitors, particularly in the context of cancer therapy.

Methylthioadenosine Phosphorylase (MTAP) Inhibition: Many cancers exhibit a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). nih.govresearchgate.net This deficiency makes cancer cells selectively vulnerable to certain therapeutic strategies. Researchers have used this compound as a starting material to synthesize a series of compounds designed to exploit this vulnerability.

In one study, this compound was first converted to 2-Bromo-3′,4′-dichloropropiophenone. This intermediate was then used to create several derivatives containing a 2-amino-1,3,4-thiadiazine ring. These compounds were tested for their ability to inhibit the growth of MTAP-deficient cells compared to cells with functional MTAP. Several of these halogenated derivatives showed enhanced growth inhibition in MTAP-deficient yeast and human fibrosarcoma cells, identifying a novel class of compounds that can preferentially target MTAP-deficient cancers. nih.gov

| Compound | Description | IC50 in MTAP+ cells (µM) | IC50 in MTAP- cells (µM) | Fold Difference |

|---|---|---|---|---|

| Compound A | Thiadiazine derivative with 3',4'-dichloro modification | ~40 | ~10 | 4.0 |

| Compound B | Thiadiazine derivative with 4'-chloro modification | ~50 | ~25 | 2.0 |

| Compound C | Thiadiazine derivative with 3'-chloro modification | >100 | >100 | ~1.0 |

The interaction of these derivatives at the molecular level triggers a cascade of cellular events and modulates signal transduction pathways.

The increased concentration of monoamines caused by cathinone derivatives leads to the enhanced activation of their respective receptors, such as dopamine and serotonin receptors. This can trigger various downstream signaling pathways. khanacademy.org For example, activation of dopamine D1-like receptors is known to regulate the phosphorylation of DARPP-32, a key protein in dopamine signaling, through pathways involving adenylyl cyclase/PKA and phospholipase C (PLC).

Studies on synthetic cathinones have also revealed direct neurotoxic effects. In dopaminergic SH-SY5Y cells, exposure to certain cathinones has been shown to induce apoptosis (programmed cell death). nih.gov This process is often mediated by mitochondrial dysfunction, including the increased production of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. nih.gov This cellular stress activates effector caspases, such as caspase-3 and caspase-7, which execute the process of apoptosis. nih.gov

| Derivative Class | Cell Line | Observed Cellular Effect | Underlying Mechanism |

|---|---|---|---|

| Synthetic Cathinones | SH-SY5Y (dopaminergic neuroblastoma) | Apoptosis / Cell Death | Mitochondrial dysfunction, ROS production, Caspase activation |

| Dopamine Releasers/Blockers | Striatal Neurons | Modulation of Neuronal Excitability | Alteration of dopamine-regulated signaling (e.g., DARPP-32) |

In Vitro and In Vivo Pharmacological Screening Methodologies

Given that this compound is a building block for more complex molecules, the pharmacological screening methodologies described herein are largely inferred from the therapeutic targets of its derivatives. These methods represent the logical screening approaches that would be employed to evaluate the biological activity of compounds synthesized from this particular chemical intermediate.

In vitro assays are essential first steps in pharmacological screening, allowing for the rapid assessment of a compound's activity and cytotoxicity in a controlled laboratory setting.

For potential antidepressant applications, a primary in vitro screening approach involves neurotransmitter reuptake inhibition assays. These assays typically utilize synaptosomes, which are isolated nerve terminals, to measure the ability of a test compound to inhibit the reuptake of key monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The inhibition of these transporters is a key mechanism of action for many antidepressant drugs. nih.gov

In the context of oncology, a fundamental in vitro screening method is the assessment of cytotoxicity against various cancer cell lines. A common and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects. nih.gov The cytotoxic potential of derivatives of dichlorophenyl compounds has been evaluated using human cancer cell lines, such as in the study of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which was tested against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. mdpi.com

| Assay Type | Purpose | Example Application for Derivatives |

| Neurotransmitter Reuptake Inhibition | To assess the potential for antidepressant activity by measuring the inhibition of serotonin, norepinephrine, and dopamine transporters. | Evaluation of novel aryl-alkyl-piperidine derivatives. pharmaffiliates.com |

| MTT Cytotoxicity Assay | To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines. | Screening of novel compounds against various human cancer cell lines. nih.govmdpi.com |

| Receptor Binding Assays | To identify the interaction of a compound with specific receptors, such as sigma receptors, which have been implicated in the mechanism of some antidepressants. | Characterization of quinolinone derivatives with antidepressant-like activity. nih.gov |

For antidepressant activity, the forced swim test (FST) in rodents is a widely used behavioral despair model. In this test, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. This model has been used to evaluate the antidepressant potential of various compounds, including those with a similar structural backbone to derivatives of this compound. nih.gov

In the field of oncology, xenograft models in immunocompromised mice are a standard in vivo method for assessing the antitumor efficacy of a test compound. In these models, human cancer cells are implanted into mice, and the effect of the compound on tumor growth is monitored over time. This provides valuable information on the compound's potential therapeutic efficacy in a living organism.

| Model Type | Purpose | Example Application for Derivatives |

| Forced Swim Test (Mouse/Rat) | To assess antidepressant-like activity by measuring the reduction in immobility time in a stressful environment. | Evaluation of quinolinone derivatives. nih.gov |

| Human Tumor Xenograft (Mouse) | To evaluate the in vivo anticancer efficacy of a compound by monitoring its effect on the growth of human tumors implanted in mice. | Standard preclinical model for novel anticancer agents. |

| Tail Suspension Test (Mouse) | Another behavioral despair model to screen for antidepressant activity by measuring the duration of immobility when suspended by the tail. | Commonly used for screening potential antidepressant compounds. |

Comparative Biological Studies with Related Dichloropropiophenone Isomers

For instance, a study on the cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and its analogues in HepG2 cells demonstrated that the dichlorophenyl moiety plays a role in its toxic effects. nih.gov This suggests that the substitution pattern on the phenyl ring is a critical determinant of biological activity.

Furthermore, 3',5'-Dichloropropiophenone is known as an intermediate in the synthesis of a 5-chloro analogue of Bupropion (B1668061). chemicalbook.com Bupropion is an antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor. This suggests that the 3,5'-dichloro substitution pattern is amenable to the development of compounds with antidepressant-like activity.

Isomer-specific effects have also been observed in the bioactivation and toxicity of dichlorophenyl methylsulphone in the olfactory mucosa of rats, where the 2,6-chlorinated isomer induced necrosis while the 2,5-chlorinated isomer caused only minor damage. nih.gov While this study does not involve propiophenones, it highlights the principle that the isomeric form of dichlorinated phenyl compounds can lead to vastly different biological outcomes.

The table below provides a hypothetical comparative framework based on the limited and inferred data available for dichloropropiophenone isomers and related compounds.

| Isomer | Known/Inferred Biological Relevance | Supporting Evidence/Inference |

| This compound | Intermediate for antidepressant and anticancer agents. pharmaffiliates.com | Used in the synthesis of antidepressant aryl-alkyl-piperidine derivatives and compounds for genetic screening against cancer-related enzymes. pharmaffiliates.com |

| 2',4'-Dichloropropiophenone | No direct biological activity reported, but derivatives of 2,4-dichlorophenoxyacetic acid have been studied for their biological effects. sigmaaldrich.com | The biological activity of the broader class of 2,4-dichlorinated phenyl compounds has been investigated. sigmaaldrich.com |

| 2',5'-Dichloropropiophenone | A derivative, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, has shown cytotoxic activity against human cancer cell lines. mdpi.com | The presence of the 2,5-dichlorophenyl moiety contributes to the observed cytotoxicity. mdpi.com |

| 3',5'-Dichloropropiophenone | Intermediate for a Bupropion analogue, suggesting potential for antidepressant activity. chemicalbook.com | Used in the synthesis of 5-Chloro Bupropion Fumarate, an analogue of a known antidepressant. chemicalbook.com |

It is important to emphasize that without direct comparative studies, the relative biological activities and pharmacological profiles of the different dichloropropiophenone isomers remain largely speculative. The available information primarily points to their utility as synthetic intermediates, with the biological properties being conferred by the more complex molecules derived from them.

Environmental Fate, Ecotoxicology, and Remediation Research

Environmental Persistence and Degradation Pathways

Specific studies detailing the photolytic degradation mechanisms of 3,4'-Dichloropropiophenone in either aquatic or atmospheric environments have not been identified in a review of scientific literature. Research on the photodegradation of other chlorinated aromatic compounds suggests that such processes are possible, but direct experimental evidence, degradation rates, and identification of transformation products for this compound are not available. researchgate.netmdpi.com

There is a lack of published research on the biotransformation or biodegradation of this compound. nih.govplos.orgresearchgate.net Studies on similar chlorinated compounds show that microbial degradation can occur, but the specific microorganisms, pathways, and rates for this compound have not been investigated. nih.govthescipub.comresearchgate.net

No specific data on the chemical degradation of this compound, such as hydrolysis or oxidation, in different environmental compartments like soil or water, is available in the scientific literature. cymitquimica.commdpi.com

Environmental Transport and Distribution Modeling

An assessment of the Long-Range Atmospheric Transport Potential (LRATP) for this compound has not been published. Evaluating LRATP requires data on properties like vapor pressure and atmospheric half-life, which are currently not available for this specific compound. envirocomp.comeurochlor.org General principles suggest that semi-volatile organic compounds can be subject to atmospheric transport, but specific modeling or experimental data for this compound is absent.

There are no available studies that measure the soil and water mobility of this compound, including key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc). researchgate.netdtu.dk Without such data, it is not possible to model its leaching potential or predict its distribution in soil and water systems accurately. researchgate.netisws.org.in

Ecotoxicological Assessment and Risk Analysis

No specific studies were identified for any of the subsections below. General toxicological information is limited to hazard statements indicating it may cause skin, eye, and respiratory irritation. synzeal.com

Remediation Strategies for Environmental Contamination

While general information exists on various remediation techniques for chlorinated aromatic compounds, no research specifically details the application of these methods to this compound.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 3,4'-Dichloropropiophenone from complex mixtures, enabling precise quantification. The choice of technique depends on the compound's volatility and polarity, as well as the sample matrix.

Gas chromatography is well-suited for the analysis of semi-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of this compound. The compound is first vaporized and separated from other components in the sample based on its boiling point and interaction with a stationary phase in a long, thin capillary column. lucideon.com After separation, the molecule enters a mass spectrometer, where it is ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. The high selectivity and sensitivity of GC-MS make it ideal for trace-level detection and quantification in complex matrices. thermofisher.comd-nb.info

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): For exceptionally complex samples, comprehensive two-dimensional GC (GC×GC) offers significantly enhanced separation power. chromatographyonline.commdpi.com In this technique, effluent from the first GC column is sequentially trapped and rapidly re-injected onto a second, shorter column with a different stationary phase. chromatographyonline.comnih.gov This two-dimensional separation provides a much higher peak capacity, allowing for the resolution of compounds that would otherwise co-elute in a single-dimension GC separation. chromatographyonline.commdpi.comnih.gov When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-MS is a powerful tool for detailed chemical characterization and can be used to separate this compound from isomers and other structurally similar compounds in intricate samples. nih.govnih.gov

For samples where the matrix is not amenable to GC or for analytes that may degrade at high temperatures, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a robust alternative.

In LC-MS, the separation occurs in the liquid phase, with the compound partitioning between a liquid mobile phase and a solid stationary phase within a column. vliz.be This technique is highly versatile and can accommodate a wide range of polarities. After separation, the analyte is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions in the gas phase. Tandem mass spectrometry (LC-MS/MS) can then be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. lcms.cz This approach minimizes matrix interference and is suitable for quantifying this compound in challenging biological or environmental samples. vliz.be

Spectroscopic Analytical Methods for Trace Detection

While chromatography is used for separation, spectroscopic methods are essential for detection and confirmation. For trace detection of this compound, mass spectrometry, often coupled with a chromatographic inlet, is the most powerful spectroscopic tool. As discussed, its ability to provide structural information and achieve low detection limits makes it indispensable. Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide detailed structural information but generally lack the sensitivity required for trace detection in complex environmental or biological samples.

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

To ensure that an analytical method provides reliable and accurate data, it must be thoroughly validated. wjarr.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. aquaenergyexpo.com Key parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.neteuropa.eudemarcheiso17025.com

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components, that may be expected to be present. researchgate.netscispace.com For a chromatographic method, this means the peak for this compound should be well-resolved from other peaks.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (r²) of the resulting calibration curve. demarcheiso17025.com

Accuracy: This refers to the closeness of the measured value to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix or a certified reference material) and calculating the percent recovery. researchgate.netbiopharminternational.com

Precision: This measures the degree of agreement among a series of measurements from the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (short-term precision under the same conditions) and intermediate precision (within-laboratory variations, such as different days or analysts). wjarr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. d-nb.info

The following table provides hypothetical acceptance criteria for a validated analytical method for this compound.

| Validation Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Selectivity | No interference at the retention time of the analyte. | Peak purity index > 0.99; Baseline resolution from nearest peak. |

| Linearity | The ability to produce results proportional to concentration. | Correlation Coefficient (r²) ≥ 0.995 over the specified range. |

| Accuracy | Closeness of test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1. |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified. | Signal-to-Noise Ratio ≥ 10:1 with acceptable precision and accuracy. |

Quality Control and Reference Standard Applications in Research

Quality control (QC) is essential for ensuring the ongoing reliability of analytical testing. A key component of a robust QC system is the use of high-purity reference standards. This compound is available commercially as a certified reference material. biosynth.com

In research applications, this reference standard is used to:

Confirm Identity: By comparing the retention time and mass spectrum of a peak in a sample to that of the reference standard, the identity of this compound can be confirmed.

Calibrate Instruments: The reference standard is used to prepare calibration curves to accurately quantify the concentration of the compound in unknown samples.

Assess Method Performance: QC samples, prepared from the reference standard, are analyzed alongside test samples to monitor the accuracy and precision of the analytical method over time. d-nb.info

Non-Target and Suspect Screening Methodologies in Environmental Monitoring

In environmental monitoring, it is often impossible to predict all potential contaminants present in a sample. Non-target and suspect screening methodologies, typically employing high-resolution mass spectrometry (HRMS) with GC or LC, have emerged as powerful tools for identifying a broad range of chemicals. scies.orgnih.govau.dk

Suspect Screening: This approach involves searching for a predefined list of "suspect" compounds that might be present in a sample. nih.govwashington.edu A laboratory could include this compound in a suspect list of industrial chemicals or synthesis byproducts. The HRMS data is then mined for accurate masses and isotopic patterns that match the suspect compound. mdpi.com

Non-Target Screening: This is a more comprehensive approach that aims to identify "unknown unknowns" without any preconceived list. jhu.edu The process involves detecting all chemical features in a sample, determining their elemental formulas from accurate mass data, and then attempting to identify the structures using spectral libraries, fragmentation prediction tools, and other evidence. A compound like this compound could be tentatively identified in an environmental sample through this process, prompting further investigation and confirmation with a reference standard. nih.gov These screening methods are vital for discovering new and emerging environmental contaminants. nih.govjhu.edu

Industrial Applications As a Chemical Intermediate and Precursor Research

Role in the Synthesis of Agrochemicals and Dyes

While direct, extensive public documentation on the large-scale use of 3,4'-Dichloropropiophenone in the synthesis of specific commercial agrochemicals and dyes is limited, its structural motifs are present in various active compounds, suggesting its role as a key intermediate. The market for agrochemical intermediates is substantial, with a global value estimated at USD 3.31 billion in 2023 and projected to grow to USD 4.52 billion by 2030, indicating a continuous demand for such precursor chemicals. virtuemarketresearch.com

In the realm of agrochemicals, chlorinated aromatic compounds are integral to the structure of many fungicides, herbicides, and insecticides. The synthesis of these complex molecules often involves multi-step processes where intermediates like this compound can be crucial for building the final active ingredient. For instance, the synthesis of some fungicides involves the reaction of substituted phenyl ketones. While not a direct example, the synthesis of certain dipeptide compounds with fungicidal activity involves intermediates derived from 3-amino-3-(4-chlorophenyl)propanoic acid, highlighting the relevance of the chlorinated phenyl propanoic structure.

The synthesis of azo dyes, which constitute a significant portion of the dye industry, often utilizes chlorinated aromatic amines as precursors. researchgate.net For example, 2,4-dichloroaniline (B164938) is a known starting material for a range of azo dyes. researchgate.net While this compound is a ketone and not an amine, its dichlorinated phenyl ring is a key structural feature. Through chemical modification, it could potentially be converted into an amine or another reactive intermediate suitable for dye synthesis. The production of dyes often involves diazotization and coupling reactions, where the nature of the aromatic substituents significantly influences the color and properties of the final dye. researchgate.net

Table 1: Potential Agrochemical and Dye Synthesis Pathways Involving Dichlorinated Phenyl Intermediates

| Product Class | General Synthetic Approach | Potential Role of this compound |

| Fungicides | Multi-step synthesis involving the formation of heterocyclic or other complex structures. | As a precursor to a key structural component containing the dichlorophenyl group. |

| Herbicides | Synthesis of active ingredients that often contain halogenated aromatic rings. | A starting material for creating more complex molecules with herbicidal properties. |

| Azo Dyes | Diazotization of an aromatic amine followed by coupling with a suitable compound. | Could be chemically modified to form a precursor for the diazotization or coupling step. |

Applications in Material Science and Polymer Chemistry

The application of this compound in material science and polymer chemistry is an area of ongoing research and potential future development. While extensive current applications are not widely documented in public literature, its chemical structure suggests several possibilities.

Chlorinated compounds, including ketones, can be used in the synthesis of specialty polymers. For example, polyvinyl chloride (PVC) is a widely produced polymer that contains chlorine. wikipedia.org While this compound is not a monomer for PVC, its chlorinated nature could be exploited in the synthesis of other functional polymers. Ketone functionalities can also be involved in polymerization reactions or used to modify existing polymers.

One potential application is in the development of functional polymers with specific properties. The presence of chlorine atoms can enhance flame retardancy and chemical resistance in polymers. Research into chlorinated polyketone resins has shown that these materials can exhibit biological activity, suggesting potential applications in functional materials. Furthermore, the aromatic ketone structure could serve as a photoinitiator in polymerization processes, where it absorbs light and initiates the polymerization of monomers.

The development of conductive polymers is another area of interest in material science. While there is no direct evidence of this compound being used in the synthesis of common conductive polymers like PEDOT, the field is constantly exploring new building blocks to create materials with tailored electronic properties. britannica.com The dichlorophenyl group could potentially be functionalized to create monomers for novel conductive or semi-conductive polymers.

Optimization of Industrial-Scale Synthesis Processes

The primary industrial synthesis route for this compound is likely a Friedel-Crafts acylation reaction. organic-chemistry.org This well-established chemical transformation involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 1,2-dichlorobenzene (B45396) with propanoyl chloride.

The optimization of such a process on an industrial scale focuses on several key parameters to maximize yield, purity, and cost-effectiveness while minimizing waste and environmental impact.

Key Optimization Parameters for Friedel-Crafts Acylation:

Catalyst Selection and Loading: Traditional catalysts like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste streams. researchgate.net Research into cleaner routes for Friedel-Crafts acylation focuses on the use of reusable solid acid catalysts, such as zeolites, which can simplify product purification and reduce environmental impact. researchgate.net The optimization of catalyst loading is crucial to ensure high conversion rates without excessive cost or waste.

Solvent Choice: The choice of solvent can significantly influence the reaction rate, selectivity, and ease of product separation. Solvents like 1,2-dichlorobenzene have been used, but there is a drive towards greener alternatives. researchgate.net Solvent-free conditions, where possible, are highly desirable from an environmental and economic perspective.

Reaction Temperature and Time: These parameters are critical for controlling the reaction kinetics and minimizing the formation of by-products. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions. Optimization involves finding the ideal temperature profile and reaction time to achieve the desired conversion and selectivity.

Reactant Stoichiometry: The molar ratio of the reactants (1,2-dichlorobenzene and propanoyl chloride) and the catalyst is a key factor in maximizing the yield of the desired product and minimizing unreacted starting materials.

Work-up and Purification: The purification of the final product is a critical step in industrial production. This often involves quenching the reaction, separating the organic and aqueous phases, and then using techniques like distillation or crystallization to isolate the this compound in high purity. Optimization of this stage aims to reduce solvent usage and energy consumption.

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃) | High reactivity, well-established technology. | Often required in stoichiometric amounts, generates significant corrosive and hazardous waste. |

| Solid Acids (e.g., Zeolites) | Reusable, environmentally friendlier, simplifies product separation. | May have lower activity than traditional Lewis acids, potential for deactivation. |

Challenges and Opportunities in Large-Scale Production and Application

The large-scale production and application of this compound present both challenges and opportunities, reflective of the broader trends in the specialty chemical industry.

Challenges:

Process Safety and Environmental Concerns: The use of chlorinated compounds and strong acids like AlCl₃ in Friedel-Crafts reactions necessitates robust safety protocols and waste management strategies. The generation of halogenated organic waste is a significant environmental concern, requiring specialized treatment methods. nih.gov

Purification and By-product Formation: Achieving high purity of the final product can be challenging due to the potential for the formation of isomers and other by-products during the Friedel-Crafts reaction. nih.gov The separation of these impurities is crucial for the quality of downstream products.

Regulatory Compliance: The chemical industry is subject to stringent environmental and safety regulations. Manufacturers of chlorinated intermediates must adhere to these regulations, which can add to the complexity and cost of production.

Opportunities:

Growing Demand for Agrochemicals: The increasing global population and the need for food security are driving the demand for more effective and specialized agrochemicals. chemanalyst.com This provides a significant market opportunity for versatile intermediates like this compound. The global market for agrochemical intermediates is projected to see continued growth. virtuemarketresearch.com

Development of Greener Synthesis Routes: There is a strong industry trend towards the development of more sustainable and environmentally friendly chemical processes. Research into solid acid catalysts, solvent-free reactions, and continuous flow processes for Friedel-Crafts acylations presents an opportunity to make the production of this compound more efficient and sustainable. researchgate.net